An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride
An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride
CAS Number: 261952-20-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, safety and handling guidelines, and its applications in organic synthesis, with a focus on its role in forming complex molecular architectures.
Chemical and Physical Properties
2-Bromo-5-methylbenzotrifluoride, also known by its IUPAC name 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a substituted aromatic compound. The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring imparts a unique combination of reactivity and stability, making it a versatile building block in synthetic chemistry.[1] The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of target molecules in drug discovery.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 261952-20-9[2] |
| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |
| Synonyms | 4-Bromo-3-(trifluoromethyl)toluene, 4-Methyl-2-(trifluoromethyl)bromobenzene |
| Molecular Formula | C₈H₆BrF₃[2] |
| Molecular Weight | 239.035 g/mol [2] |
| Appearance | Clear colorless liquid |
| Boiling Point | 189.6 °C at 760 mmHg |
| Density | 1.538 g/cm³ |
| Flash Point | 76.1 °C |
| Refractive Index | 1.4855-1.4895 @ 20 °C |
| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and chloroform. |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 2-Bromo-5-methylbenzotrifluoride. While experimental spectra are not widely published, predicted data can provide valuable insights.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 238.96778 |
| [M+Na]⁺ | 260.94972 |
| [M-H]⁻ | 236.95322 |
| [M]⁺ | 237.95995 |
| Data sourced from PubChemLite.[3] |
Synthesis and Reactivity
The reactivity of 2-Bromo-5-methylbenzotrifluoride is largely dictated by the presence of the bromine atom, which can readily participate in a variety of cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules.
Reactivity Profile
The primary site of reactivity on 2-Bromo-5-methylbenzotrifluoride is the carbon-bromine bond. This bond is susceptible to cleavage and subsequent bond formation with a variety of nucleophiles and organometallic reagents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
A key application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocols
The following sections provide representative experimental protocols for reactions in which 2-Bromo-5-methylbenzotrifluoride is a key reactant.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as 2-Bromo-5-methylbenzotrifluoride, with an arylboronic acid. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Materials:
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2-Bromo-5-methylbenzotrifluoride (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
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A suitable base (e.g., potassium carbonate)
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A suitable solvent (e.g., a mixture of isopropanol and water)
Procedure:
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In a round-bottom flask, combine 2-Bromo-5-methylbenzotrifluoride, the arylboronic acid, and the base.
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Add the solvent system to the flask.
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Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
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Add the palladium catalyst to the reaction mixture.
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Heat the mixture to reflux (typically 85-90 °C) and stir vigorously for 8-12 hours.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Safety and Handling
2-Bromo-5-methylbenzotrifluoride is an irritant and may be harmful if ingested or inhaled.[4] It is irritating to the mucous membranes and upper respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
Hazard Statements:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
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IF ON SKIN: Wash with plenty of water.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Store in a well-ventilated place. Keep container tightly closed.
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Store locked up.
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Dispose of contents/container to an approved waste disposal plant.
Spill and Disposal Procedures
In the event of a spill, absorb the liquid material with an inert absorbent and place it into an appropriate container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[4] Waste disposal should be conducted in accordance with local, state, and federal regulations.
Applications and Conclusion
2-Bromo-5-methylbenzotrifluoride is a valuable intermediate in organic synthesis, particularly in the development of active ingredients for pharmaceuticals and agrochemicals.[1] Its structure allows for the introduction of the trifluoromethyl-substituted methylphenyl moiety into larger molecules through reactions such as the Suzuki-Miyaura coupling. The trifluoromethyl group is known to enhance the stability and reactivity of molecules, making this compound a useful tool for medicinal chemists and materials scientists.[1]
This technical guide has provided a summary of the key properties, synthetic utility, and safety considerations for 2-Bromo-5-methylbenzotrifluoride. Researchers and drug development professionals can use this information to effectively and safely incorporate this versatile building block into their synthetic strategies.
References
- 1. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eureka.patsnap.com [eureka.patsnap.com]
